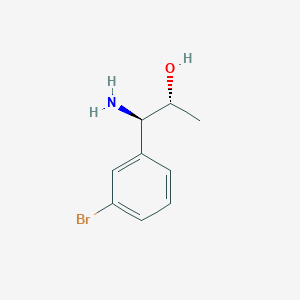

(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17466105

Molecular Formula: C9H12BrNO

Molecular Weight: 230.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrNO |

|---|---|

| Molecular Weight | 230.10 g/mol |

| IUPAC Name | (1R,2R)-1-amino-1-(3-bromophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |

| Standard InChI Key | PAGDUQZADLZDNJ-MUWHJKNJSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C1=CC(=CC=C1)Br)N)O |

| Canonical SMILES | CC(C(C1=CC(=CC=C1)Br)N)O |

Introduction

(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral organic compound characterized by its unique stereochemistry and the presence of a bromine atom on the phenyl ring. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its molecular formula is C9H12BrNO, and it has a molecular weight of approximately 230.10 g/mol, similar to other brominated analogs like (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL .

Synthesis

The synthesis of (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL typically involves several key steps, often starting from commercially available starting materials. The process may include the formation of an imine intermediate followed by reduction to yield the desired product. Industrial settings often employ large-scale batch reactors to optimize yields and maintain consistency.

Biological Activity

Research on similar compounds suggests that (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL could exhibit notable biological activity due to its structural features. The presence of the amino group allows it to form hydrogen bonds with biological targets, enhancing its affinity and potentially modulating enzyme activity and receptor interactions.

Applications

-

Medicinal Chemistry: Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of pharmaceutical agents.

-

Organic Synthesis: Acts as a versatile building block due to its reactivity and ability to undergo various chemical transformations.

Comparison with Analogous Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL | C9H12BrNO | Specific bromination position affecting reactivity |

| (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL | C9H12BrNO | Different bromination position; potential effects on binding affinity |

| (1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL | C9H12BrNO | Varying bromination position; potential effects on biological activity |

| (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL | C9H12ClNO | Chlorine substituent alters physical properties compared to bromine |

The bromine atom in (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL imparts distinct reactivity and interaction properties compared to its chloro and fluoro analogs. The larger size and higher polarizability of bromine result in different physical and chemical properties, such as boiling point and solubility.

Future Research Directions

Further studies are needed to fully elucidate the biological activity and therapeutic potential of (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL. Its unique structural features suggest potential applications in modulating enzyme activity and influencing receptor interactions, which could be explored in pharmacological studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume